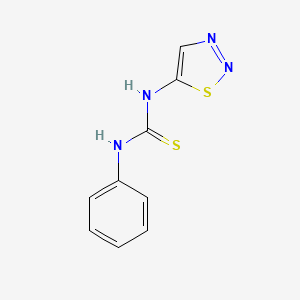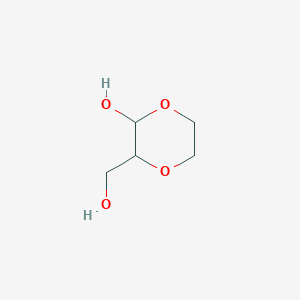![molecular formula C12H16N2O B14626673 Piperidine, 1-[(4-methyl-3-pyridinyl)carbonyl]- CAS No. 56635-10-0](/img/structure/B14626673.png)
Piperidine, 1-[(4-methyl-3-pyridinyl)carbonyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidine, 1-[(4-methyl-3-pyridinyl)carbonyl]- is a heterocyclic organic compound that features a six-membered ring containing five methylene bridges and one amine bridge. This compound is part of the piperidine family, which is known for its significant role in medicinal chemistry due to its presence in various pharmaceuticals and natural products .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives often involves the hydrogenation of pyridine over a molybdenum disulfide catalyst . Another method includes the reduction of pyridine via a modified Birch reduction using sodium in ethanol . These methods provide efficient routes to obtain piperidine derivatives with high yields.
Industrial Production Methods
Industrially, piperidine is produced by the hydrogenation of pyridine, which is a cost-effective and scalable method . This process involves the use of a molybdenum disulfide catalyst to facilitate the hydrogenation reaction, resulting in the formation of piperidine.
化学反応の分析
Types of Reactions
Piperidine, 1-[(4-methyl-3-pyridinyl)carbonyl]- undergoes various chemical reactions, including:
Oxidation: Piperidine can be oxidized to form N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: Piperidine derivatives can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and substituted piperidine derivatives .
科学的研究の応用
Piperidine, 1-[(4-methyl-3-pyridinyl)carbonyl]- has a wide range of scientific research applications:
作用機序
The mechanism of action of piperidine, 1-[(4-methyl-3-pyridinyl)carbonyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, piperidine derivatives can inhibit the activity of certain enzymes, thereby affecting metabolic pathways .
類似化合物との比較
Similar Compounds
Similar compounds to piperidine, 1-[(4-methyl-3-pyridinyl)carbonyl]- include:
- Pyridine
- Piperazine
- Pyrrolidine
- Phosphorinane
- Arsinane
Uniqueness
What sets piperidine, 1-[(4-methyl-3-pyridinyl)carbonyl]- apart from these similar compounds is its unique structure that combines the piperidine ring with a pyridinyl carbonyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .
特性
CAS番号 |
56635-10-0 |
|---|---|
分子式 |
C12H16N2O |
分子量 |
204.27 g/mol |
IUPAC名 |
(4-methylpyridin-3-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C12H16N2O/c1-10-5-6-13-9-11(10)12(15)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 |
InChIキー |
VWMCTVLFDSTVME-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NC=C1)C(=O)N2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[(8-Aminonaphthalen-1-yl)amino]propanenitrile](/img/structure/B14626626.png)
![Quinoline, 8-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14626627.png)


![9H-Carbazol-3-amine, N-[(4-fluorophenyl)methylene]-](/img/structure/B14626641.png)



![2-[(5-Phenyl-1H-pyrazol-3-yl)sulfanyl]-1,3-benzothiazole](/img/structure/B14626669.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3'-methyl-2'-(phenylamino)-6'-(1-pyrrolidinyl)-](/img/structure/B14626678.png)
